![molecular formula C15H14N2O2S2 B2840401 (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile CAS No. 853407-11-1](/img/structure/B2840401.png)
(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile
説明
(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile, also known as DMTS, is a chemical compound with a unique structure that has been used in various scientific research applications.
作用機序
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has been shown to inhibit the activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation and cancer cell growth. (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has also been shown to inhibit the activation of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. In addition, (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has been shown to reduce inflammation and protect against oxidative stress.
実験室実験の利点と制限
One advantage of using (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with fewer side effects. One limitation is the lack of information on its pharmacokinetics and toxicity, which needs to be further investigated.
将来の方向性
Future research on (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile could focus on its potential use in combination therapy with other cancer drugs. It could also be investigated for its potential use in other diseases that involve inflammation and oxidative stress, such as neurodegenerative diseases. Further studies on its pharmacokinetics and toxicity are also needed to determine its suitability for clinical use.
Conclusion:
In conclusion, (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile is a unique chemical compound that has shown promising results in various scientific research applications. Its potential use in cancer therapy and its anti-inflammatory and antioxidant properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity before it can be used in clinical settings.
合成法
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile is a multistep process that involves the reaction of 2-thienylsulfonyl chloride with 4-(dimethylamino)phenylacetonitrile in the presence of a base. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile.
科学的研究の応用
(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. (2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile has also been investigated for its anti-inflammatory properties and its ability to protect against oxidative stress.
特性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-thiophen-2-ylsulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-17(2)13-7-5-12(6-8-13)10-14(11-16)21(18,19)15-4-3-9-20-15/h3-10H,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYBQNFWCLVIFH-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile | |
CAS RN |
853407-11-1 | |
| Record name | 3-(4-(DIMETHYLAMINO)PHENYL)-2-(2-THIENYLSULFONYL)-2-PROPENENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)
![(4E)-5-methyl-4-[[(2-methylquinolin-8-yl)amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2840321.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
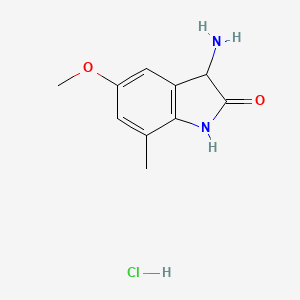
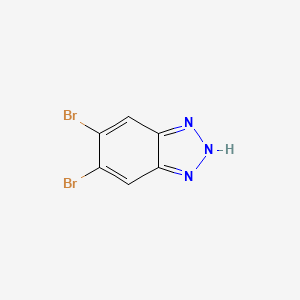
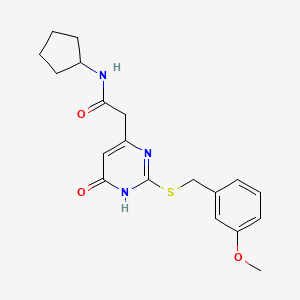
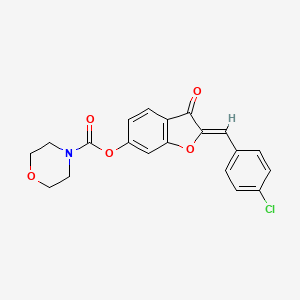
![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)
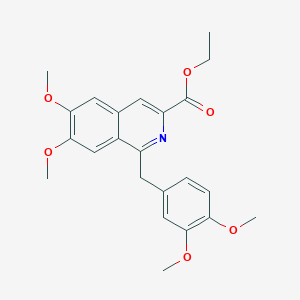
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)
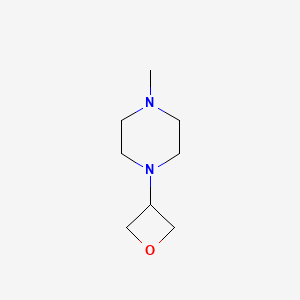
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)
